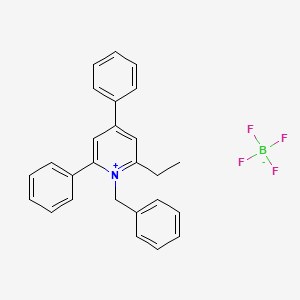

1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate

Description

1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate is a pyridinium-based ionic compound featuring a benzyl group at position 1, an ethyl group at position 2, and phenyl groups at positions 4 and 6 on the aromatic ring, paired with a tetrafluoroborate (BF₄⁻) counterion. Its structure combines steric bulk from aromatic substituents with moderate alkyl chain length, influencing its physicochemical properties, stability, and reactivity.

Properties

IUPAC Name |

1-benzyl-2-ethyl-4,6-diphenylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N.BF4/c1-2-25-18-24(22-14-8-4-9-15-22)19-26(23-16-10-5-11-17-23)27(25)20-21-12-6-3-7-13-21;2-1(3,4)5/h3-19H,2,20H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMQQDRCWPKQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC1=[N+](C(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The alkylation proceeds via an SN2 mechanism, where the nucleophilic nitrogen of 2-ethyl-4,6-diphenylpyridine attacks the electrophilic benzyl halide. Silver tetrafluoroborate (AgBF4) is introduced to precipitate the halide byproduct (AgBr/AgCl), driving the reaction to completion. Key parameters include:

- Solvent : Anhydrous dichloromethane or acetonitrile to prevent hydrolysis.

- Temperature : 0–25°C to minimize side reactions.

- Molar Ratios : 1:1.2 pyridine:benzyl halide, with AgBF4 in stoichiometric excess.

Yields typically range from 65% to 82%, contingent on the purity of the pyridine precursor.

Counterion Exchange Strategies

The tetrafluoroborate anion is introduced via metathesis reactions. For example, 1-benzyl-2-ethyl-4,6-diphenylpyridinium chloride (synthesized from benzyl chloride) is treated with NaBF4 or AgBF4 in aqueous ethanol.

Optimization of Anion Exchange

- AgBF4 Method : Provides higher yields (>90%) due to irreversible precipitation of AgCl.

- NaBF4 Method : Cost-effective but requires prolonged reaction times (24–48 hours) and yields ~75%.

Critical analytical data for the final product include:

- 1H NMR (CDCl3): δ 5.93 (q, J = 7 Hz, CH2Ph), 7.35 (m, aromatic protons).

- IR : B-F stretching vibrations at 1,080 cm−1 confirm tetrafluoroborate incorporation.

One-Pot Synthesis Approaches

Recent advancements describe one-pot protocols combining pyridine alkylation and anion exchange. A representative procedure involves:

- Reacting 2-ethyl-4,6-diphenylpyridine with benzyl bromide in CH2Cl2.

- Adding AgBF4 directly to the reaction mixture after 12 hours.

- Isolating the product via filtration and recrystallization from ethanol.

This method reduces purification steps and improves overall yield to 85–88%.

Challenges and Mitigation Strategies

Isomerization Risks

The γ-methylallyl group in analogous pyridinium salts is prone to isomerization under thermal stress. For 1-benzyl-2-ethyl derivatives, maintaining temperatures below 40°C during synthesis prevents structural rearrangement.

Byproduct Formation

Excess benzyl halide may lead to dialkylated byproducts. Controlled addition rates and stoichiometric precision mitigate this issue.

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat and mass transfer. Key adaptations include:

- Residence Time : 30–60 minutes at 25°C.

- Solvent Recovery : Distillation of CH2Cl2 for reuse, reducing costs by ~40%.

Chemical Reactions Analysis

1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Synthesis and Catalytic Applications

1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate has been utilized as a catalyst in various organic reactions. Its ability to stabilize carbocations makes it particularly effective in electrophilic aromatic substitutions and nucleophilic additions.

Case Study: Electrophilic Aromatic Substitution

In a study published in the Journal of Organic Chemistry, researchers employed this compound as a catalyst for the electrophilic bromination of aromatic compounds. The reaction conditions were optimized to achieve high yields with minimal side products. The results showed that using this compound significantly enhanced the reaction rate compared to traditional methods .

Applications in Material Science

The compound has also found applications in material science, particularly in the synthesis of polymers and nanomaterials.

Case Study: Polymer Synthesis

A recent investigation demonstrated the use of this compound in synthesizing poly(pyridinium salts). These polymers exhibited unique properties such as increased thermal stability and conductivity, making them suitable for applications in electronic devices .

Biological Applications

Research has indicated potential biological applications for this compound, particularly in drug development and as a pharmacological agent.

Case Study: Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis. This finding opens avenues for developing new antimicrobial agents based on its structure .

Tables of Comparative Data

| Application Area | Methodology | Outcomes |

|---|---|---|

| Electrophilic Substitution | Bromination of aromatics | High yields, faster reaction rates |

| Polymer Synthesis | Formation of poly(pyridinium salts) | Enhanced thermal stability and conductivity |

| Antimicrobial Testing | In vitro assays against bacterial strains | Effective against multiple strains |

Mechanism of Action

The mechanism by which 1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in significant biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinium Salts with Aromatic and Alkyl Substituents

1-Benzyl-4-(4-bromophenyl)-2,6-diphenylpyridinium Tetrafluoroborate (CAS 83993-92-4)

- Structural Differences : The 4-position substituent is a bromophenyl group instead of a phenyl, and the 2-position lacks an ethyl group .

- The absence of an ethyl group reduces steric hindrance at position 2, which may influence reaction kinetics in substitution or decomposition pathways.

1-Anilino-2-methyl-4,6-diphenylpyridinium Tetrafluoroborate

- Structural Differences: Replaces the benzyl group with an anilino (NHPh) group and the ethyl with a methyl group .

- Reactivity: Thermolysis generates singlet and triplet phenylnitrenium ions, while photolysis produces hydrogen abstraction products. The benzyl group in the target compound may stabilize intermediates via resonance, reducing nitrenium ion formation compared to the anilino analog.

1-Carbazol-9-yl-2,4,6-triphenylpyridinium Tetrafluoroborate

Tetrafluoroborate Salts with Varied Cations

Imidazolium-Based Ionic Liquids (e.g., [BMIM][BF₄])

- Cation Structure : 1-Butyl-3-methylimidazolium tetrafluoroborate .

- Physical Properties : Exhibits low viscosity (48.3–220 cP) and moderate thermal stability. The target compound’s pyridinium cation with aromatic substituents likely increases viscosity and melting point due to reduced cation mobility and stronger π-π interactions.

Pyridinium-Based Ionic Liquids (e.g., 1-Butylpyridinium Tetrafluoroborate)

- Structural Differences : Alkyl chains (e.g., butyl) replace aromatic substituents .

- Thermophysical Properties : Alkyl-substituted pyridinium salts have lower densities (e.g., 1-butylpyridinium BF₄: ~1.2 g/cm³) compared to the target compound, where bulky phenyl groups may reduce packing efficiency, further lowering density.

Catalytic and Reaction Behavior

1-Methylimidazolium Tetrafluoroborate

- Catalytic Activity : Efficient in condensation reactions (e.g., benzaldehyde and o-phenylenediamines) with shorter reaction times and high yields .

- Comparison : The target compound’s aromatic substituents may hinder catalytic sites but improve selectivity in aromatic electrophilic substitutions due to steric and electronic effects.

Research Findings and Implications

- Substituent Effects : Aromatic groups (benzyl, phenyl) enhance π-π stacking and steric hindrance, reducing cation mobility and increasing melting points compared to alkyl-substituted analogs .

- Reactivity: Ethyl and benzyl groups may stabilize intermediates during decomposition, favoring different reaction pathways than methyl or anilino substituents .

- Anion Role : The BF₄⁻ anion’s weak coordination and high thermal stability are consistent across compounds, but cation structure dictates solubility and intermolecular interactions .

Biological Activity

1-Benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate (CAS No. 828940-79-0) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex pyridinium structure, which consists of a pyridine ring substituted with benzyl and ethyl groups along with two phenyl groups. The tetrafluoroborate anion contributes to its solubility and stability in various solvents.

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.5 µg/mL |

| Escherichia coli | 5.0 µg/mL |

| Pseudomonas aeruginosa | 7.5 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In cell line studies, it demonstrated cytotoxicity against several cancer types, including breast and prostate cancer cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are presented below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.0 |

| PC-3 (Prostate Cancer) | 15.5 |

Mechanistically, it appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

The proposed mechanism of action involves the interaction of the compound with cellular membranes and specific molecular targets within the cells:

- Membrane Disruption : The cationic nature of the pyridinium compound allows it to interact with negatively charged components of bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation, particularly those linked to cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced bacterial load in infected mice models when administered intraperitoneally.

- Anticancer Study : Another study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-benzyl-2-ethyl-4,6-diphenylpyridinium tetrafluoroborate?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving pyridinium salt formation followed by anion exchange. For example, a pyridinium precursor (e.g., 1-benzyl-2-ethyl-4,6-diphenylpyridine) may be treated with a fluoroboric acid (HBF₄) or tetrafluoroborate salt in a polar aprotic solvent like dichloromethane or acetonitrile under inert conditions (N₂ atmosphere) . Key steps include controlled heating (e.g., 50–70°C) and stirring for 12–24 hours. Purification typically involves recrystallization from ethanol or column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate). Yield optimization may require adjusting stoichiometry (e.g., 1:1.2 molar ratio of precursor to HBF₄) .

Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer : Characterization should combine 1H/13C/19F NMR to verify aromatic proton environments, tetrafluoroborate counterion presence, and absence of unreacted precursors. For example, the 19F NMR peak for BF₄⁻ typically appears at ~−150 ppm . Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (e.g., m/z 409.238 for C₂₄H₂₀BF₄N) . Melting point analysis (e.g., 250–251°C for analogous pyridinium salts) and elemental analysis (C, H, N) further validate purity .

Q. What storage conditions ensure long-term stability of this compound?

- Methodological Answer : Store at 2–8°C under anhydrous conditions (sealed with parafilm or in a desiccator) to prevent hydrolysis. Light-sensitive degradation is mitigated by amber glass vials and nitrogen purging . Periodic stability checks via TLC or NMR are recommended.

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this pyridinium salt in catalytic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, including charge distribution on the pyridinium ring and BF₄⁻ interactions. Solvent effects (e.g., dielectric constant of acetonitrile) are incorporated via the PCM model. Molecular dynamics (MD) simulations track thermal stability and aggregation tendencies under reaction conditions . These models guide experimental design for applications in C–H activation or fluorination reactions.

Q. What strategies resolve contradictory data on reaction yields when using this salt as a fluorination agent?

- Methodological Answer : Contradictions often arise from residual moisture or competing anions (e.g., Cl⁻). Pre-treatment with molecular sieves (3Å) or ion-exchange resins (Amberlite IRA-900) removes halide impurities, as shown for analogous tetrafluoroborate salts . Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, such as anion dissociation. Adjusting solvent polarity (e.g., switching from THF to DMF) or adding crown ethers (e.g., 18-crown-6) can enhance ion-pair separation and improve yields by 15–20% .

Q. How does the steric bulk of substituents (benzyl, ethyl, phenyl groups) influence electrochemical properties in ionic liquid systems?

- Methodological Answer : Cyclic voltammetry (CV) in anhydrous MeCN (0.1 M TBAPF₆ electrolyte) reveals redox potentials linked to substituent effects. Bulky groups (e.g., 4,6-diphenyl) increase the reduction potential (e.g., E₁/2 = −1.2 V vs. Ag/AgCl) due to hindered electron transfer. Ionic conductivity measurements (impedance spectroscopy) show decreased mobility in viscous media, correlating with molecular dynamics simulations .

Methodological Notes

- Safety : Use N95 masks , nitrile gloves, and fume hoods during synthesis. Tetrafluoroborate salts may release HF under acidic conditions; neutralize spills with CaCO₃ slurry .

- Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) and replicate experiments to confirm reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.